Butamben-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

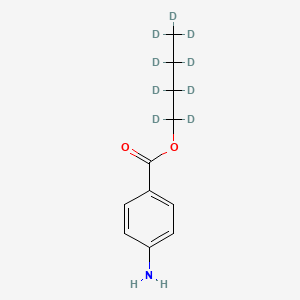

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-aminobenzoate |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3/i1D3,2D2,3D2,8D2 |

InChI Key |

IUWVALYLNVXWKX-WRMMWXQOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Butamben-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Butamben-d9, the deuterated analog of the local anesthetic Butamben (Butyl 4-aminobenzoate). This compound serves as a crucial internal standard in pharmacokinetic and metabolic studies due to its mass shift, allowing for precise quantification of the parent drug.[1] This document provides a comprehensive overview of the synthetic pathway, purification methodologies, and expected analytical characterization.

Synthesis of this compound

The most direct and widely recognized method for synthesizing Butamben involves a two-step process: the esterification of a para-substituted benzoic acid followed by the modification of the para-substituent.[2][3] For the synthesis of this compound, this established route is adapted by incorporating a deuterated starting material, specifically n-butanol-d9.

The synthetic pathway can be summarized as follows:

-

Esterification: 4-Nitrobenzoic acid is reacted with n-butanol-d9 under acidic conditions to form Butyl-d9 4-nitrobenzoate.

-

Reduction: The nitro group of Butyl-d9 4-nitrobenzoate is then reduced to an amine, yielding the final product, this compound.

This two-step approach is advantageous as it utilizes commercially available starting materials and follows well-established reaction mechanisms.

Logical Workflow for this compound Synthesis

References

The Role of Butamben-d9 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Butamben-d9 when utilized as an internal standard in quantitative analytical methods. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in bioanalysis and other quantitative assays.

Introduction to Butamben and the Principle of Internal Standards

Butamben is a local anesthetic belonging to the ester class of compounds.[1][2][3] Its mechanism of action involves the blockage of voltage-gated sodium and calcium channels in nerve cell membranes.[1][4][5][6] This inhibition prevents the influx of ions necessary for the initiation and propagation of nerve impulses, thereby producing a local anesthetic effect.[2][3]

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a crucial component for achieving accurate and precise measurements.[7][8][9] An IS is a compound of known concentration that is added to every sample, calibrator, and quality control sample.[7] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, such as extraction losses, injection volume inconsistencies, and fluctuations in instrument response.[9][10]

This compound: The Ideal Internal Standard

The most effective internal standards are isotopically labeled versions of the analyte of interest.[11][12][13] this compound is a deuterated form of butamben, where nine hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for the quantification of butamben for several key reasons:

-

Near-Identical Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to butamben. This includes polarity, solubility, and chromatographic retention time.[12] As a result, it behaves almost identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.

-

Co-elution in Chromatography: Due to their similar properties, butamben and this compound will co-elute from the liquid chromatography column.[12] This is highly desirable as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same point in time.

-

Mass-Based Differentiation: Despite their chromatographic co-elution, butamben and this compound are readily distinguished by a mass spectrometer due to the mass difference imparted by the deuterium atoms.[12] This allows for separate quantification of the analyte and the internal standard.

By adding a known amount of this compound to each sample, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by plotting it against a calibration curve.[8] This ratiometric approach effectively compensates for potential errors, leading to more robust and reliable quantitative results.[7]

Quantitative Data for Butamben Analysis using this compound

The following table summarizes typical mass spectrometry parameters for the quantitative analysis of butamben using this compound as an internal standard. These values are illustrative and may require optimization based on the specific instrument and experimental conditions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Butamben | 194.1 | 138.1 | 100 | 15 |

| This compound | 203.2 | 147.1 | 100 | 15 |

Experimental Protocol: Quantification of Butamben in Human Plasma

This section outlines a detailed experimental protocol for the extraction and quantification of butamben from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

4.1. Materials and Reagents

-

Butamben analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

4.2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve butamben and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the butamben primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to prepare a working solution of 100 ng/mL.

4.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of methanol is added).

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.4. Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90% to 10% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

4.5. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

Visualizing the Workflow and Principles

Diagram 1: Experimental Workflow

Caption: A flowchart illustrating the key steps in the sample preparation and analysis workflow.

Diagram 2: Principle of Internal Standard Correction

Caption: A diagram illustrating how the ratio of analyte to internal standard remains constant despite variations.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of butamben. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations throughout the analytical process. This technical guide offers a comprehensive overview of the principles, a detailed experimental protocol, and illustrative diagrams to aid researchers in the successful implementation of this methodology. The adoption of such a well-characterized internal standard is paramount for generating high-quality, reproducible data in drug development and other scientific research.

References

- 1. waters.com [waters.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. gavinpublishers.com [gavinpublishers.com]

- 5. youtube.com [youtube.com]

- 6. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. A critical point in chiral chromatography–mass spectrometry analysis of ketamine metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Butamben-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Butamben-d9, a deuterated analog of the local anesthetic Butamben. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.

Core Physical and Chemical Data

This compound is the isotopically labeled version of Butamben, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This substitution is primarily for use as an internal standard in pharmacokinetic studies or to investigate the kinetic isotope effect on drug metabolism. The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, with the most significant difference being its molecular weight.

| Property | Value (Butamben) | Value (this compound) | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₆D₉NO₂ | Calculated |

| Molecular Weight | 193.24 g/mol | 202.30 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [1][2] |

| Melting Point | 57-59 °C | Expected to be similar to Butamben | [3] |

| Boiling Point | 174 °C at 8 mmHg | Expected to be similar to Butamben | [3] |

| Solubility | Insoluble in water; soluble in DMSO, ethanol, ether, chloroform, and dilute acids. | Expected to be similar to Butamben | [1][2][3] |

Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and standard analytical techniques.

Synthesis of this compound: Proposed Fischer Esterification

This protocol describes a plausible method for the synthesis of this compound via the Fischer esterification of p-aminobenzoic acid with butanol-d9.

Materials:

-

p-Aminobenzoic acid

-

Butanol-d9

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminobenzoic acid in an excess of butanol-d9.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the solution.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent and excess butanol-d9 under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

Objective: To confirm the structure and determine the isotopic purity of the synthesized this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

Transfer the solution to an NMR tube.

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

Expected ¹H NMR Spectrum: The spectrum should show signals corresponding to the aromatic protons of the p-aminobenzoic acid moiety. The signals corresponding to the butyl group should be significantly reduced or absent, confirming successful deuteration. The integration of any residual proton signals on the butyl chain can be used to estimate the isotopic purity.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

Expected ¹³C NMR Spectrum: The spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated butyl carbons may appear as multiplets due to C-D coupling.

Objective: To confirm the molecular weight of this compound and further verify its isotopic incorporation.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 8-12 L/min (Nitrogen).

-

Mass Range: m/z 50-500.

Expected Mass Spectrum: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.30. The isotopic distribution pattern will confirm the presence of nine deuterium atoms.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound.

Caption: A logical workflow for the synthesis and purification of this compound.

Caption: Quality control workflow for the analysis of synthesized this compound.

References

In-Depth Technical Guide to the Isotopic Purity of Commercially Available Butamben-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available Butamben-d9. This compound, a deuterated analog of the local anesthetic Butamben, is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in clinical mass spectrometry.[1] Its utility is fundamentally dependent on its isotopic enrichment and purity. This document outlines the typical isotopic purity of this compound from commercial suppliers, details the analytical methodologies for its determination, and provides experimental protocols for researchers.

Isotopic Purity of Commercial this compound

The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % D. This value, however, can vary between suppliers and even between different lots from the same supplier. Therefore, it is crucial for researchers to consult the Certificate of Analysis (CoA) for the specific batch being used.

For the purpose of this guide, a representative summary of isotopic purity from major suppliers of deuterated compounds is provided below. It is important to note that while a specific CoA for this compound was not publicly available at the time of this writing, the data presented is based on typical specifications for analogous deuterated compounds from these suppliers.

| Supplier | Product Number (Example) | Typical Isotopic Purity (Atom % D) | Analytical Method(s) |

| Toronto Research Chemicals (TRC) | B688752 | ≥ 98% | Mass Spectrometry, ¹H NMR |

| MedChemExpress (MCE) | HY-113439S | ≥ 98% | Mass Spectrometry, ¹H NMR |

| Santa Cruz Biotechnology (SCBT) | sc-218413 | ≥ 98% | Mass Spectrometry, ¹H NMR |

| Alsachim (a Shimadzu Group Company) | C-5320 | ≥ 98% | Mass Spectrometry, ¹H NMR |

Note: The information in this table is illustrative. Researchers must obtain the Certificate of Analysis for the specific lot of this compound they are using.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This is one of the most direct methods for assessing isotopic purity. In a fully deuterated compound, the proton signals corresponding to the deuterated positions should be absent or significantly reduced. The percentage of deuteration can be calculated by comparing the integral of the residual proton signal at the deuterated site to the integral of a non-deuterated signal within the molecule or to an internal standard.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum of the deuterated positions.

-

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to distinct patterns in the ¹³C NMR spectrum that can be used to confirm deuteration.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HR-MS): This technique is crucial for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HR-MS can distinguish between the deuterated and non-deuterated species, as well as isotopologues with varying numbers of deuterium atoms. The relative intensities of these isotopic peaks are used to calculate the isotopic enrichment.

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the analyte of interest from any impurities before mass analysis, ensuring that the measured isotopic distribution is accurate for the compound .

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the isotopic purity of this compound.

Protocol 1: Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the isotopic purity of this compound by quantifying the residual, non-deuterated Butamben.

Materials:

-

This compound sample

-

Unlabeled Butamben reference standard

-

High-purity NMR solvent (e.g., DMSO-d6, Chloroform-d)

-

Internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

-

NMR tubes

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh a similar amount of the internal standard and add it to the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.6 mL) of NMR solvent.

-

Transfer the solution to an NMR tube.

-

Prepare a similar solution with the unlabeled Butamben reference standard and the internal standard.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of both the this compound sample and the unlabeled Butamben reference standard.

-

Ensure the spectrometer is properly shimmed and the pulse angle is calibrated for quantitative measurements (typically a 90° pulse).

-

Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectra with identical parameters (e.g., Fourier transformation, phase correction, baseline correction).

-

Integrate the signals of interest. For unlabeled Butamben, the expected aromatic proton signals are in the range of 6.5-8.0 ppm.

-

In the this compound spectrum, identify and integrate any residual proton signals in the aromatic region.

-

Integrate the signal of the internal standard in both spectra.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [1 - (Integral of residual protons in this compound / Integral of corresponding protons in unlabeled Butamben) * (Integral of internal standard in unlabeled Butamben / Integral of internal standard in this compound) * (Concentration of unlabeled Butamben / Concentration of this compound)] * 100

-

Protocol 2: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic distribution and enrichment of this compound.

Materials:

-

This compound sample

-

Unlabeled Butamben reference standard

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

LC-HRMS system (e.g., Orbitrap, TOF)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to determine the optimal concentration for analysis (typically in the ng/mL to low µg/mL range).

-

Prepare a similar solution of the unlabeled Butamben reference standard.

-

-

Mass Spectrometry Analysis:

-

Infuse the prepared solutions directly into the mass spectrometer or inject them into an LC system coupled to the mass spectrometer.

-

Acquire full-scan mass spectra in positive ion mode, as Butamben will readily protonate ([M+H]⁺).

-

Ensure the mass spectrometer is calibrated to achieve high mass accuracy.

-

Optimize the ionization source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

-

-

Data Analysis:

-

For the unlabeled Butamben, identify the monoisotopic peak for the [M+H]⁺ ion (C₁₁H₁₆NO₂⁺, expected m/z ≈ 194.1176).

-

For the this compound sample, identify the corresponding [M+H]⁺ ion (C₁₁H₇D₉NO₂⁺, expected m/z ≈ 203.1741).

-

Extract the ion chromatograms for the expected masses of all isotopologues (d0 to d9).

-

Measure the peak areas or intensities for each isotopologue.

-

Correct the measured intensities for the natural isotopic abundance of ¹³C.

-

Calculate the isotopic enrichment for the d9 species as:

Isotopic Enrichment (d9) (%) = (Intensity of d9 peak / Sum of intensities of all isotopic peaks) * 100

-

Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound like this compound.

Caption: General workflow for isotopic purity determination.

Logical Relationship of Analytical Data

The following diagram shows the logical relationship between the analytical techniques and the information they provide for assessing the quality of this compound.

Caption: Relationship between analytical methods and derived data.

This technical guide provides a foundational understanding of the isotopic purity of commercially available this compound. For the most accurate and reliable research, always refer to the supplier's Certificate of Analysis for the specific lot of material being used and validate the purity in-house if necessary.

References

Butamben-d9: A Technical Overview for Researchers

Introduction: Butamben-d9 is the deuterated form of Butamben, a local anesthetic. The strategic replacement of hydrogen atoms with deuterium can alter a molecule's metabolic profile, potentially leading to a longer half-life and modified pharmacokinetic properties. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols for researchers in drug development and pharmacology.

Physicochemical Properties

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | Butamben |

| CAS Number | Not Available[1] | 94-25-7[2] |

| Molecular Weight | 202.30 g/mol [3] | 193.246 g/mol [4] |

| Molecular Formula | C₁₁H₆D₉NO₂[5] | C₁₁H₁₅NO₂[2] |

Mechanism of Action

Butamben functions as a local anesthetic by blocking the transmission of pain signals in nerve cells. Its primary mechanism involves the inhibition of voltage-gated ion channels, which are crucial for the initiation and propagation of action potentials. Butamben has been shown to block both sodium (Na+) and calcium (Ca2+) channels, and it may also affect potassium (K+) currents. By binding to these channels, Butamben prevents the influx of ions that depolarize the neuronal membrane, thereby halting the transmission of the pain signal to the central nervous system.

Figure 1: Mechanism of action of this compound as a local anesthetic.

Experimental Protocols

Synthesis of Butamben

A common method for synthesizing Butamben is through the Fischer esterification of 4-aminobenzoic acid with butanol, using a strong acid as a catalyst.

Figure 2: Workflow for the synthesis of Butamben via Fischer esterification.

Methodology:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of butanol.

-

Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux for approximately 60-75 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice water.

-

Slowly add a 10% sodium carbonate solution to neutralize the excess sulfuric acid until the evolution of CO₂ gas ceases and the pH is basic.

-

The crude Butamben will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with several portions of cold deionized water.

-

Dry the product to obtain pure Butamben.

In Vivo Analgesic Activity Assay (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic properties of a compound in rodents.

Methodology:

-

Acclimatize the animals (e.g., mice or rats) to the testing environment.

-

Administer this compound or a vehicle control to the animals, typically via a relevant route such as topical or subcutaneous injection near the base of the tail.

-

At predetermined time points after administration, focus a beam of radiant heat onto the animal's tail.

-

Record the latency, which is the time it takes for the animal to flick its tail away from the heat source.

-

A cut-off time is established to prevent tissue damage.

-

An increase in the tail-flick latency compared to the control group indicates an analgesic effect.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the study of the effects of this compound on ion channels in individual neurons.

Methodology:

-

Prepare a cell culture of neurons (e.g., dorsal root ganglion neurons) or acute brain slices.

-

Place the cell preparation in a recording chamber on a microscope and perfuse with an appropriate extracellular solution.

-

A glass micropipette with a very fine tip, filled with an intracellular solution, is brought into contact with the membrane of a single neuron.

-

A tight seal (a gigaohm seal) is formed between the micropipette and the cell membrane.

-

The membrane patch is then ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell (whole-cell configuration).

-

In voltage-clamp mode, the membrane potential is held at a constant value, and the currents flowing through the ion channels are measured.

-

A baseline recording of ion channel activity (e.g., sodium or calcium currents) is established.

-

This compound is then applied to the cell via the perfusion system.

-

Changes in the ion channel currents in the presence of this compound are recorded and analyzed to determine its inhibitory effects.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Butamben-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of Butamben-d9, a deuterated isotopologue of the local anesthetic Butamben. While specific studies on this compound are not publicly available, this document extrapolates from the known metabolic pathways of Butamben and other ester-type local anesthetics, in conjunction with established principles of deuterium's effects on drug metabolism. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering insights into the expected biotransformation, pharmacokinetic profile, and the experimental methodologies required for its investigation. All quantitative data presented are estimations derived from existing literature on Butamben and similar deuterated compounds and should be confirmed through empirical studies.

Introduction

Butamben is a para-aminobenzoic acid (PABA) ester local anesthetic utilized for topical anesthesia.[1] Its clinical utility is influenced by its pharmacokinetic and metabolic profile, primarily characterized by rapid hydrolysis by plasma cholinesterases.[1][2] The strategic replacement of hydrogen atoms with deuterium (a process known as deuteration) has emerged as a valuable tool in drug development to modulate pharmacokinetic properties.[3][4] This modification can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect, which may result in an extended half-life, increased systemic exposure, and potentially an altered safety and efficacy profile.[5]

This compound is a stable, deuterated version of Butamben. This guide will explore its expected pharmacokinetics and metabolism, providing a framework for future preclinical and clinical investigations.

Predicted Pharmacokinetics of this compound

The introduction of deuterium into the Butamben molecule is anticipated to influence its pharmacokinetic profile. The following table summarizes the expected pharmacokinetic parameters of this compound in comparison to its non-deuterated counterpart, Butamben. These values are predictive and require experimental validation.

Table 1: Predicted Pharmacokinetic Parameters of Butamben and this compound

| Parameter | Butamben (Predicted) | This compound (Predicted) | Rationale for Prediction |

| Absorption | |||

| Bioavailability (Topical) | Low | Low | Topical absorption is primarily dependent on formulation and skin properties, which are unlikely to be significantly altered by deuteration. |

| Distribution | |||

| Protein Binding | High | High | Expected to be highly bound to plasma proteins, mainly alpha-1-acid glycoprotein, similar to other local anesthetics.[1] Deuteration is not expected to alter protein binding. |

| Volume of Distribution (Vd) | Moderate | Moderate | No significant change is anticipated as distribution is largely governed by physicochemical properties other than the C-H bond strength. |

| Metabolism | |||

| Primary Pathway | Ester Hydrolysis | Ester Hydrolysis | The primary metabolic pathway for ester-type local anesthetics is hydrolysis by plasma cholinesterases.[2] |

| Metabolic Rate | Rapid | Slower | The key point of deuteration. The kinetic isotope effect is expected to decrease the rate of cholinesterase-mediated hydrolysis.[5] |

| Elimination | |||

| Half-life (t½) | ~90 minutes (unencapsulated)[1] | > 90 minutes | A slower metabolic rate would lead to a prolonged elimination half-life.[6] |

| Clearance (CL) | High | Lower | Reduced metabolic rate will result in lower systemic clearance.[6] |

Predicted Metabolism of this compound

The metabolism of Butamben, and by extension this compound, is expected to proceed primarily through hydrolysis of the ester linkage by plasma cholinesterases (pseudocholinesterases).[1][2] This enzymatic cleavage yields two main metabolites: 4-aminobenzoic acid (PABA) and n-butanol. The deuteration in this compound is on the butyl group, which may influence the rate of hydrolysis.

The primary metabolite, PABA, can undergo further metabolism or be excreted unchanged.[2] It is important to note that PABA is associated with hypersensitivity reactions in some individuals.[7] The slower metabolism of this compound could potentially lead to a lower peak concentration of PABA, which may have implications for its safety profile.

Metabolic Pathway Diagram

The following diagram illustrates the predicted primary metabolic pathway of this compound.

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

To empirically determine the pharmacokinetic and metabolic profile of this compound, a series of in vitro and in vivo studies are necessary. The following sections outline detailed methodologies for key experiments.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound in comparison to Butamben in various biological matrices.

Methodology:

-

Incubation with Plasma:

-

Prepare human plasma.

-

Spike Butamben and this compound into separate plasma aliquots to achieve a final concentration of 1 µM.

-

Incubate at 37°C.

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Incubation with Liver Microsomes/S9 Fractions:

-

While plasma hydrolysis is the primary route for esters, hepatic metabolism should also be assessed.

-

Incubate Butamben and this compound (1 µM) with human liver microsomes or S9 fractions (0.5 mg/mL protein) in the presence of NADPH regenerating system at 37°C.

-

Collect and process samples as described for plasma incubation.

-

Analyze for parent compound depletion and metabolite formation.

-

Data Analysis:

-

Plot the percentage of remaining parent compound versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration: Administer Butamben or this compound intravenously (e.g., 1 mg/kg) and topically (e.g., 5% cream).

-

Blood Sampling: Collect blood samples via the tail vein at pre-dose and various post-dose time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes).

-

Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of this compound and its primary metabolite (PABA) in plasma using a validated LC-MS/MS method.

Data Analysis:

-

Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Bioanalytical Method for Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.

Methodology:

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation or liquid-liquid extraction.

-

Chromatography: Reverse-phase C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for this compound and its metabolites would need to be optimized.

-

Validation: The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

In Vitro Metabolism Workflow

Caption: Workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Workflow

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bioscientia.de [bioscientia.de]

- 6. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Butamben using Butamben-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Butamben in human plasma using its deuterated internal standard, Butamben-d9. The protocols and data presented herein are compiled based on established bioanalytical methodologies and serve as a detailed framework for developing and validating a robust LC-MS/MS assay.

Introduction

Butamben, a local anesthetic, is the ester of 4-aminobenzoic acid and butanol. Its therapeutic efficacy is dependent on achieving and maintaining optimal concentrations in the target tissue. Therefore, a sensitive and selective analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Butamben in human plasma, utilizing this compound as an internal standard to ensure high precision and accuracy.

Experimental Protocols

Materials and Reagents

-

Butamben (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

This protocol outlines a standard protein precipitation method for the extraction of Butamben from human plasma.

-

Thaw : Bring human plasma samples and quality control (QC) samples to room temperature.

-

Aliquoting : Pipette 100 µL of each plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

-

Internal Standard Addition : Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Precipitation : Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing : Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial.

-

Injection : Inject a specified volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.00 | 10 |

| 0.50 | 10 |

| 2.50 | 90 |

| 3.50 | 90 |

| 3.51 | 10 |

| 5.00 | 10 |

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

Table 2: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Butamben | 194.1 | 138.1 | 80 | 25 |

| This compound | 203.2 | 147.1 | 80 | 25 |

Method Validation Data

The following tables summarize the typical validation results for the quantitative analysis of Butamben in human plasma.

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of Butamben to this compound against the nominal concentration of Butamben.

Table 3: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy | 85-115% (80-120% for LLOQ) |

| Precision (%CV) | < 15% (< 20% for LLOQ) |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four different quality control (QC) concentrations.

Table 4: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 20.0 | 80.0 - 120.0 | ≤ 20.0 | 80.0 - 120.0 |

| Low | 3.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Mid | 100 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| High | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Recovery

The extraction recovery of Butamben was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three QC levels.

Table 5: Extraction Recovery

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| Low | 3.0 | ≥ 85.0 |

| Mid | 100 | ≥ 85.0 |

| High | 800 | ≥ 85.0 |

Metabolic Pathway of Butamben

Butamben is primarily metabolized in the plasma by cholinesterase through hydrolysis of the ester bond. This enzymatic reaction breaks down Butamben into 4-aminobenzoic acid and butanol.

Application Note: High-Throughput Analysis of Butamben in Human Plasma using Butamben-d9 as an Internal Standard for Therapeutic Drug Monitoring

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butamben is a local anesthetic agent belonging to the ester class, utilized for topical anesthesia of the skin and mucous membranes.[1][2][3] While system-level therapeutic drug monitoring (TDM) for topically applied anesthetics is less common than for systemically administered drugs, it can be crucial in specific clinical scenarios such as pharmacokinetic studies, overdose situations, or when monitoring for systemic absorption in vulnerable populations.[4] Accurate and precise quantification of Butamben in biological matrices like plasma is essential for these applications.

This application note describes a robust and sensitive method for the quantification of Butamben in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Butamben-d9, ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[5][6][7]

Principle of the Assay

The assay is based on the principle of stable isotope dilution analysis. This compound, a deuterated analog of Butamben, is chemically identical to the analyte and exhibits similar behavior during sample extraction, chromatography, and ionization.[5] However, it is distinguishable by its higher mass due to the deuterium atoms.[5] By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's mass spectrometric response to that of the internal standard can be used to accurately calculate the analyte's concentration, effectively correcting for any sample loss or signal suppression/enhancement during the analytical process.[8][9]

Materials and Methods

Materials

-

Butamben (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of Butamben and this compound from human plasma.

-

Pipette 100 µL of human plasma (calibrator, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| MRM Transitions | Compound |

| Butamben | |

| This compound |

Results and Discussion

Calibration Curve

The calibration curve for Butamben was constructed by plotting the peak area ratio of Butamben to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x was used.

| Calibrator Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

| Linearity (r²) | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three different days.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3 | 4.5 | 102.3 | 5.1 | 101.5 |

| MQC | 80 | 3.1 | 98.8 | 3.8 | 99.2 |

| HQC | 800 | 2.5 | 100.5 | 3.2 | 100.9 |

The results demonstrate that the method is precise and accurate for the quantification of Butamben in human plasma over a wide range of concentrations.

Visualizations

Caption: Experimental workflow for Butamben analysis.

Caption: Principle of stable isotope dilution analysis.

Caption: Chemical structures of Butamben and this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of Butamben in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and ensuring data reliability. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Butamben.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. butylcaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.aap.org [publications.aap.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. udspub.com [udspub.com]

- 9. Bio-generation of stable isotope labeled internal standards for absolute and relative quantitation of drug metabolites in plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Method Development for the Quantitative Analysis of Butamben using Butamben-d9 as an Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butamben is a local anesthetic agent, and its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note describes a sensitive and selective method for the determination of Butamben in plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Butamben-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Analytical Method

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column. The gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, provides good peak shape and resolution for Butamben and its internal standard.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| Run Time | 5 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection. The MRM transitions for Butamben and this compound are predicted based on their chemical structures and common fragmentation patterns of similar molecules. Note: These transitions should be optimized experimentally.

Table 2: Predicted MRM Transitions and Mass Spectrometer Parameters

| Parameter | Butamben | This compound (Internal Standard) |

| Precursor Ion (m/z) | 194.1 | 203.2 |

| Product Ion 1 (Quantifier, m/z) | 138.1 | 147.1 |

| Product Ion 2 (Qualifier, m/z) | 110.1 | 110.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | Requires Optimization | Requires Optimization |

| Cone Voltage (V) | Requires Optimization | Requires Optimization |

Experimental Protocols

Sample Preparation from Plasma (Liquid-Liquid Extraction - LLE)

-

To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

-

Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

-

Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Urine (Protein Precipitation - PPT)

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

To 50 µL of urine sample, add 25 µL of this compound internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4 °C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The method should be validated according to regulatory guidelines. The following tables summarize the expected quantitative performance of the method.

Table 3: Linearity and Sensitivity

| Analyte | Matrix | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| Butamben | Plasma | 1 - 1000 | > 0.995 | 1 |

| Butamben | Urine | 5 - 5000 | > 0.995 | 5 |

Table 4: Accuracy and Precision (Inter-day)

| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Plasma | 3 (Low QC) | 95 - 105 | < 10 |

| Plasma | 50 (Mid QC) | 97 - 103 | < 8 |

| Plasma | 800 (High QC) | 98 - 102 | < 5 |

| Urine | 15 (Low QC) | 94 - 106 | < 12 |

| Urine | 250 (Mid QC) | 96 - 104 | < 9 |

| Urine | 4000 (High QC) | 97 - 103 | < 6 |

Table 5: Recovery and Matrix Effect

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |

| Butamben | Plasma | 85 - 95 | 90 - 110 |

| Butamben | Urine | 90 - 105 | 88 - 112 |

Mandatory Visualizations

Application Notes and Protocols for Pharmacokinetic Studies of Butamben using Butamben-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben, the butyl ester of 4-aminobenzoic acid, is a local anesthetic agent. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and safe clinical use. Stable isotope-labeled internal standards, such as Butamben-d9, are essential for accurate quantification of the drug in biological matrices during these studies. The deuterium-labeled this compound serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to Butamben, ensuring that any variability during sample preparation and analysis is accounted for, leading to highly accurate and precise results.[1]

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Butamben in a preclinical rat model, utilizing this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

I. In Vivo Pharmacokinetic Study Protocol

This protocol outlines the in vivo procedures for a pharmacokinetic study of Butamben in rats following oral administration.

1.1. Animal Model

-

Species: Sprague-Dawley rats[2]

-

Sex: Male and/or female[3]

-

Weight: 200-250 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum.[4] Animals should be fasted overnight prior to dosing.[2]

1.2. Dosing

-

Test Article: Butamben

-

Internal Standard: this compound (used in the analytical phase, not for dosing)

-

Formulation: Butamben can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for oral administration.

-

Route of Administration: Oral gavage (p.o.)[2]

-

Dose Level: A representative dose, for example, 10 mg/kg, should be administered.

1.3. Blood Sampling

-

Sampling Matrix: Whole blood, to be processed into plasma.

-

Collection Site: Jugular vein or other appropriate site.[4]

-

Anticoagulant: Heparin or EDTA.

-

Sampling Time Points: Blood samples (approximately 0.25 mL) should be collected at the following time points post-dosing: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.[3][5]

-

Sample Processing: Immediately after collection, blood samples should be centrifuged at 4°C to separate the plasma. The resulting plasma should be stored at -80°C until analysis.

Experimental Workflow for In Vivo Study

Caption: Workflow for the in vivo pharmacokinetic study of Butamben in rats.

II. Bioanalytical Method: LC-MS/MS

This section details the protocol for the quantitative analysis of Butamben in rat plasma using LC-MS/MS with this compound as an internal standard.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting small molecules like Butamben from complex biological matrices such as plasma.[6] A C18 cartridge is commonly used for this purpose.[7]

-

Materials:

-

Procedure:

-

Spiking: To 100 µL of each plasma sample, standard, and QC, add a small volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[7]

-

Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.[7]

-

Loading: Load the pre-treated plasma sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[7]

-

Elution: Elute Butamben and this compound from the cartridge with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Solid-Phase Extraction Workflow

Caption: Step-by-step workflow for solid-phase extraction of Butamben from plasma.

2.2. LC-MS/MS Conditions

The following are representative LC-MS/MS parameters that can be optimized for the analysis of Butamben and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min[9] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[9] |

| MRM Transition (Butamben) | To be determined (e.g., m/z 194.1 -> 138.1) |

| MRM Transition (this compound) | To be determined (e.g., m/z 203.2 -> 147.2) |

| Collision Energy | To be optimized |

| Capillary Voltage | To be optimized |

Note: The exact m/z transitions for Butamben and this compound need to be determined experimentally by infusing standard solutions of each compound into the mass spectrometer.

III. Data Analysis and Pharmacokinetic Parameters

The plasma concentration-time data will be analyzed using non-compartmental analysis with appropriate software (e.g., WinNonlin). The following key pharmacokinetic parameters will be determined.[10]

Table 3: Key Pharmacokinetic Parameters

| Parameter | Description | Units |

| Cmax | Maximum observed plasma concentration.[10] | ng/mL |

| Tmax | Time to reach the maximum plasma concentration.[10] | h |

| AUC₀-t | Area under the plasma concentration-time curve from time 0 to the last measurable time point.[10] | ngh/mL |

| AUC₀-∞ | Area under the plasma concentration-time curve from time 0 to infinity.[10] | ngh/mL |

| t₁/₂ | Elimination half-life.[10] | h |

| CL/F | Apparent total body clearance. | L/h/kg |

| Vz/F | Apparent volume of distribution. | L/kg |

Note: As specific quantitative data for Butamben in rats using this compound was not available in the public domain at the time of this writing, the table above serves as a template for data presentation. Researchers should populate this table with their experimentally derived values.

IV. Metabolism of Butamben

Butamben, being an ester-type local anesthetic, is primarily metabolized via hydrolysis by cholinesterases present in the plasma and tissues.[11] This enzymatic reaction cleaves the ester bond, yielding p-aminobenzoic acid (PABA) and butanol, which are then further metabolized and/or excreted.[11]

Butamben Metabolic Pathway

Caption: Hydrolysis of Butamben by cholinesterase into its primary metabolites.

V. Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting a pharmacokinetic study of Butamben in a rat model using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with a robust LC-MS/MS method and an efficient sample preparation technique like SPE will ensure the generation of high-quality, reliable data. This information is critical for understanding the disposition of Butamben in vivo and for guiding its further development as a therapeutic agent.

References

- 1. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 8. currentseparations.com [currentseparations.com]

- 9. researchgate.net [researchgate.net]

- 10. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Butamben in Forensic Toxicology using Butamben-d9 as an Internal Standard by LC-MS/MS

For Research, Forensic, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Butamben in biological matrices, a critical procedure in forensic toxicology screening. The protocol employs a straightforward sample preparation technique and a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Butamben-d9, a stable isotope-labeled analog, is utilized as an internal standard to ensure accuracy and precision, correcting for matrix effects and variability during sample processing and analysis.[1][2][3][4] This method is designed for high-throughput screening of forensic samples, providing reliable quantification of Butamben for toxicological investigations.

Introduction

Butamben, the butyl ester of 4-aminobenzoic acid, is a local anesthetic.[5][6] Its presence in forensic casework may indicate misuse or be of significance in determining the cause of death. Therefore, a reliable and validated analytical method for the quantification of Butamben in biological specimens is essential for forensic toxicology laboratories. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3][7][8] The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[3][9] This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of Butamben from whole blood, plasma, or urine, incorporating this compound for accurate quantification.

Experimental Workflow

Figure 1. Experimental workflow for the analysis of Butamben.

Experimental Protocols

Materials and Reagents

-

Butamben reference standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Drug-free whole blood, plasma, or urine for calibration standards and quality controls

Sample Preparation (Protein Precipitation)

-

Pipette 1 mL of calibrator, quality control, or unknown sample (whole blood, plasma, or urine) into a 2 mL microcentrifuge tube.

-

Add 20 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.

-

Add 1 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 5% B

-

5.0 min: 5% B

-

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Butamben | 194.1 | 138.1 | 50 | 25 | 15 |

| 92.1 | 50 | 25 | 20 | ||

| This compound | 203.1 | 147.1 | 50 | 25 | 15 |

| 92.1 | 50 | 25 | 20 |

Note: The m/z values for Butamben are based on available mass spectral data.[5][10] The transitions for this compound are predicted based on the fragmentation of Butamben and the deuteration on the butyl chain. These parameters should be optimized for the specific instrument used.

Table 2: Representative Method Validation Parameters

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision | |

| Intra-day (%CV) | < 10% |

| Inter-day (%CV) | < 15% |

| Accuracy | |

| Intra-day Bias (%) | ± 15% |

| Inter-day Bias (%) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | < 15% |

Disclaimer: The data presented in Table 2 are representative values for a typical validated LC-MS/MS method for a small molecule in a forensic toxicology setting and are provided for illustrative purposes.[11][12][13] Actual performance characteristics must be determined through in-house validation studies.

Signaling Pathways and Logical Relationships

Figure 2. Logic diagram for quantification.

Discussion

The presented method offers a reliable and high-throughput approach for the screening and quantification of Butamben in forensic toxicology samples. The use of protein precipitation is a simple and effective sample clean-up technique suitable for various biological matrices.[14] The LC-MS/MS method provides excellent selectivity and sensitivity, allowing for the detection of Butamben at low ng/mL levels. The incorporation of this compound as an internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of the results, which is a fundamental requirement in forensic analysis.[4][7]

Method validation is a critical step before implementation in routine casework.[11][12][13] Key validation parameters to be assessed include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effect. The values presented in this application note serve as a guideline, and each laboratory should establish its own acceptance criteria based on international standards and regulatory requirements.

Conclusion

This application note provides a detailed protocol and foundational data for the development and implementation of a robust LC-MS/MS method for the quantification of Butamben in forensic toxicology specimens using this compound as an internal standard. The method is designed to be sensitive, specific, and suitable for high-throughput screening, thereby providing a valuable tool for forensic toxicologists in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butamben - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. massbank.eu [massbank.eu]

- 11. zefsci.com [zefsci.com]

- 12. resolian.com [resolian.com]

- 13. mtc-usa.com [mtc-usa.com]

- 14. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Chromatographic Separation and Quantification of Butamben and Butamben-d9 in Human Plasma

Abstract

This application note describes a robust and sensitive method for the simultaneous determination of Butamben and its deuterated internal standard, Butamben-d9, in human plasma. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), providing high selectivity and throughput for pharmacokinetic and bioequivalence studies. The sample preparation involves a straightforward protein precipitation step, ensuring efficient extraction and minimal matrix effects. This method has been validated for accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

Butamben is a local anesthetic, and its quantification in biological matrices is crucial for pharmacokinetic studies in drug development.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis using LC-MS/MS as it corrects for variability during sample preparation and instrumental analysis.[2][3][4] Deuterated internal standards co-elute with the analyte, providing the most accurate and precise quantification by compensating for matrix effects and variations in ionization efficiency.[3] This application note presents a detailed protocol for the rapid and reliable chromatographic separation and quantification of Butamben and this compound in human plasma.

Experimental

2.1. Materials and Reagents

-

Butamben and this compound reference standards were of high purity (≥98%).

-

HPLC-grade acetonitrile, methanol, and formic acid were used.

-

Ultrapure water was used for the preparation of aqueous solutions.

-

Human plasma was sourced from authorized suppliers.

2.2. Instrumentation

-

A UHPLC system coupled to a triple quadrupole mass spectrometer was used for the analysis.

-

The system was equipped with a heated electrospray ionization (HESI) source.

2.3. Chromatographic Conditions

A C18 analytical column was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The detailed chromatographic conditions are summarized in Table 1.

2.4. Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions for Butamben and this compound were optimized for maximum sensitivity and specificity. The detailed mass spectrometry conditions are summarized in Table 2.

2.5. Sample Preparation Protocol

-

Thaw plasma samples at room temperature.

-